molecular formula C7H18N2O4 B1458633 (2S)-2-(piperazin-1-yl)propanoic acid dihydrate CAS No. 1823183-72-7

(2S)-2-(piperazin-1-yl)propanoic acid dihydrate

Cat. No. B1458633
CAS RN: 1823183-72-7
M. Wt: 194.23 g/mol
InChI Key: JKLTWHLHHDEGTK-ILKKLZGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-(piperazin-1-yl)propanoic acid dihydrate” is a chemical compound that contains a piperazine group. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a piperazine ring attached to a two-carbon chain ending in a carboxylic acid group, with the entire molecule existing as a dihydrate .

Scientific Research Applications

Synthesis and Structure Identification

The synthesis and structure identification of related compounds, such as the anti-malarial agent 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, demonstrates the relevance of piperazine derivatives in medicinal chemistry. The compound was synthesized with a high yield, indicating its potential utility in the synthesis of derivatives containing a 4-piperazinyl quinoline ring, which could have implications for anti-malarial research (Mi Sui-qing, 2010).

Crystal Structure Analysis

The study of the crystal structure of 3,3′-(Piperazine-1,4-diium-1,4-diyl)dipropionate dihydrate reveals insights into the molecular interactions and hydrogen bonding within such compounds. This research contributes to our understanding of molecular frameworks and could inform the design of new drugs or materials (Shouwen Jin et al., 2012).

Polymorphism and Crystal Energy Landscape

Research into the polymorphism of related small molecule drugs, such as those containing piperazine derivatives, highlights the importance of understanding solid forms for pharmaceutical development. The study provides insights into the hydrogen bonding and experimental solid form landscapes of molecules, which is crucial for drug formulation and stability (D. Braun et al., 2014).

Designing Mass-Separating Agents

Piperazine-containing compounds have been investigated as mass-separating agents for the separation of propanols from water. This research demonstrates the potential of piperazine derivatives in industrial separation processes, indicating their versatility beyond pharmaceutical applications (M. Taha, 2016).

Synthesis of Differentially Protected Piperazines

The development of methods for synthesizing differentially protected piperazines from (2S)-piperazine-2-carboxylic acid dihydrochloride provides valuable synthetic building blocks for the preparation of biologically active compounds. This research supports the utility of piperazine derivatives in creating diverse chemical libraries for drug discovery (Hongwu Gao & A. Renslo, 2007).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2S)-2-(piperazin-1-yl)propanoic acid dihydrate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The piperazine ring in the compound can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating binding and modulation of enzyme activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . The nature of these interactions can vary from competitive inhibition to allosteric modulation, depending on the specific enzyme and the binding site involved.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In cancer cell lines, this compound has been shown to induce apoptosis, a programmed cell death mechanism, by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. Changes in gene expression and cellular metabolism have also been reported, indicating that this compound can modulate various aspects of cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding to specific enzymes, such as kinases, where it can act as an inhibitor or activator . This binding can alter the enzyme’s conformation and activity, leading to downstream effects on cellular processes. Additionally, the compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes. The presence of the piperazine ring allows for versatile interactions with various biomolecules, making it a potent modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The dihydrate form of the compound can influence its stability, as the associated water molecules can affect its solubility and reactivity. Over time, the compound may undergo hydrolysis or oxidation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, although the specific outcomes can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, by inducing apoptosis and inhibiting cell proliferation . At higher doses, toxic or adverse effects can occur, including damage to healthy tissues and organs. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biological response. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that can have distinct biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile. Additionally, this compound can modulate metabolic flux and alter metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters that recognize the piperazine ring . Once inside the cell, it can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus. The distribution of the compound can influence its localization and activity, determining its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical activity. For example, targeting to mitochondria can facilitate the induction of apoptosis by disrupting mitochondrial membrane potential and increasing ROS levels. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

(2S)-2-piperazin-1-ylpropanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2/t6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLTWHLHHDEGTK-ILKKLZGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNCC1.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCNCC1.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 2
Reactant of Route 2
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 3
Reactant of Route 3
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 4
Reactant of Route 4
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 5
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate
Reactant of Route 6
Reactant of Route 6
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.